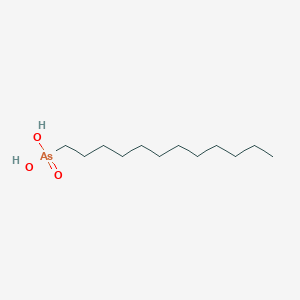
Dodecylarsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecylarsonic acid is an organoarsenic compound with the chemical formula C12H27AsO3 It is a derivative of arsenic acid where one of the hydroxyl groups is replaced by a dodecyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecylarsonic acid typically involves the reaction of dodecyl alcohol with arsenic acid. The reaction is carried out under acidic conditions to facilitate the substitution of the hydroxyl group in arsenic acid with the dodecyl group. The general reaction can be represented as follows:
C12H25OH+H3AsO4→C12H27AsO3+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Dodecylarsonic acid can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The dodecyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction may produce dodecylarsine.
Scientific Research Applications
Dodecylarsonic acid has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dodecylarsonic acid involves its interaction with molecular targets and pathways in biological systems. It can bind to proteins and enzymes, affecting their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methylarsonic acid (CH3AsO3H2)
- Dimethylarsinic acid ((CH3)2AsO2H)
- Phenylarsonic acid (C6H5AsO3H2)
Uniqueness
Dodecylarsonic acid is unique due to its long dodecyl chain, which imparts distinct chemical and physical properties compared to other organoarsenic compounds. This makes it particularly useful in applications where hydrophobicity and long-chain interactions are important.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical structure and properties make it a valuable reagent and research tool in various scientific fields
Properties
CAS No. |
36333-47-8 |
|---|---|
Molecular Formula |
C12H27AsO3 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
dodecylarsonic acid |
InChI |
InChI=1S/C12H27AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13(14,15)16/h2-12H2,1H3,(H2,14,15,16) |
InChI Key |
UPFGJOQGMDWANX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


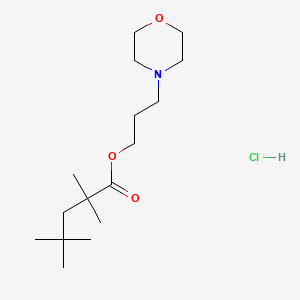
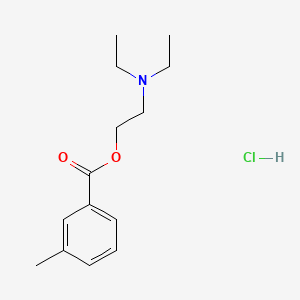
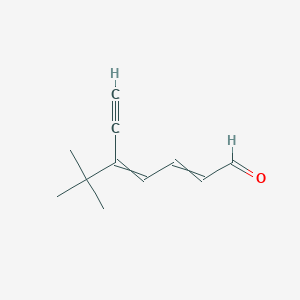
![5-chloro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14680668.png)
![1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14680675.png)
![Methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14680680.png)
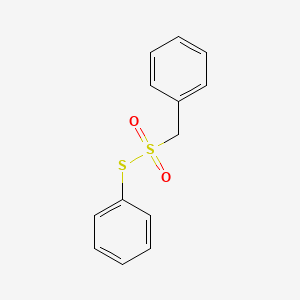
![N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide](/img/structure/B14680698.png)
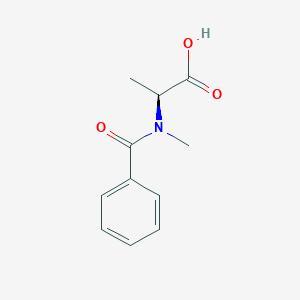
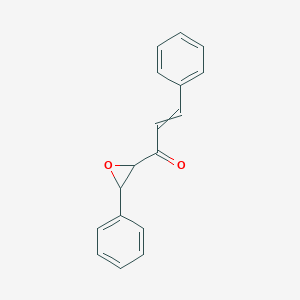
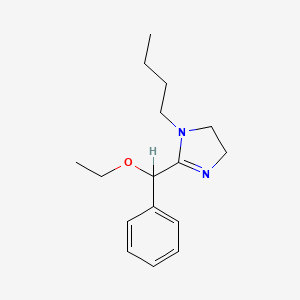
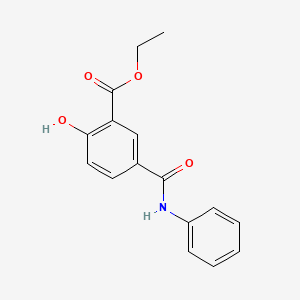
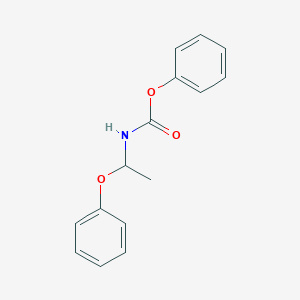
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
